Cas no 107890-85-7 (1-(2-hydroxypropyl)imidazolidin-2-one)
1-(2-hydroxypropyl)imidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-hydroxypropyl)imidazolidin-2-one
- AKOS006359660
- SureCN1742992
- 1-2'-hydroxypropyl-2-imidazolidone
- 1-(2-hydroxypropyl)-2-imidazolidinone
- 2-Imidazolidinone, 1-(2-hydroxypropyl)-
- ACMC-20mb8h
- CTK0D6481
- AKOS006359660; SureCN1742992; 1-2'-hydroxypropyl-2-imidazolidone; 1-(2-hydroxypropyl)-2-imidazolidinone; 2-Imidazolidinone, 1-(2-hydroxypropyl)-; ACMC-20mb8h; CTK0D6481;
- SCHEMBL1742992
- 107890-85-7
- DTXSID40439517
- starbld0021389
- Z1203747954
- EN300-1725653
-
- Inchi: 1S/C6H12N2O2/c1-5(9)4-8-3-2-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10)
- InChI Key: HEBUQYLWIJUFTB-UHFFFAOYSA-N
- SMILES: OC(C)CN1C(NCC1)=O
Computed Properties
- Exact Mass: 144.08996
- Monoisotopic Mass: 144.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 52.57
1-(2-hydroxypropyl)imidazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM415926-250mg |
2-Imidazolidinone, 1-(2-hydroxypropyl)- |
107890-85-7 | 95%+ | 250mg |
$741 | 2023-11-25 | |
| Chemenu | CM415926-500mg |
2-Imidazolidinone, 1-(2-hydroxypropyl)- |
107890-85-7 | 95%+ | 500mg |
$1154 | 2023-11-25 | |
| Chemenu | CM415926-1g |
2-Imidazolidinone, 1-(2-hydroxypropyl)- |
107890-85-7 | 95%+ | 1g |
$1472 | 2023-11-25 | |
| Enamine | EN300-1725653-1g |
1-(2-hydroxypropyl)imidazolidin-2-one |
107890-85-7 | 95% | 1g |
$1357.0 | 2023-09-20 | |
| Enamine | EN300-1725653-5g |
1-(2-hydroxypropyl)imidazolidin-2-one |
107890-85-7 | 95% | 5g |
$3935.0 | 2023-09-20 | |
| Enamine | EN300-1725653-10g |
1-(2-hydroxypropyl)imidazolidin-2-one |
107890-85-7 | 95% | 10g |
$5837.0 | 2023-09-20 | |
| Enamine | EN300-1725653-0.05g |
1-(2-hydroxypropyl)imidazolidin-2-one |
107890-85-7 | 95% | 0.05g |
$315.0 | 2023-09-20 | |
| Enamine | EN300-1725653-0.1g |
1-(2-hydroxypropyl)imidazolidin-2-one |
107890-85-7 | 95% | 0.1g |
$470.0 | 2023-09-20 | |
| Enamine | EN300-1725653-0.25g |
1-(2-hydroxypropyl)imidazolidin-2-one |
107890-85-7 | 95% | 0.25g |
$672.0 | 2023-09-20 | |
| Enamine | EN300-1725653-0.5g |
1-(2-hydroxypropyl)imidazolidin-2-one |
107890-85-7 | 95% | 0.5g |
$1058.0 | 2023-09-20 |
1-(2-hydroxypropyl)imidazolidin-2-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-(2-hydroxypropyl)imidazolidin-2-one
Introduction to 1-(2-hydroxypropyl)imidazolidin-2-one (CAS No. 107890-85-7) and Its Emerging Applications in Chemical Biology
1-(2-hydroxypropyl)imidazolidin-2-one, identified by the chemical identifier CAS No. 107890-85-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the imidazolidinone class, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a 2-hydroxypropyl side chain enhances its solubility and reactivity, making it a valuable intermediate in pharmaceutical synthesis and biomaterial development.
The structural motif of 1-(2-hydroxypropyl)imidazolidin-2-one allows for diverse functionalization, enabling its incorporation into a wide range of molecular frameworks. This flexibility has positioned it as a key building block in the design of novel therapeutic agents and bioconjugates. Recent advancements in synthetic methodologies have further expanded its utility, particularly in the development of protease inhibitors and antimicrobial compounds.
In recent years, 1-(2-hydroxypropyl)imidazolidin-2-one has been explored for its potential in modulating biological pathways associated with inflammation and oxidative stress. Studies have demonstrated its ability to interact with specific enzymes and receptors, thereby influencing cellular signaling cascades. For instance, derivatives of this compound have shown promise in inhibiting matrix metalloproteinases (MMPs), which are implicated in various pathological processes such as tumor progression and tissue degradation.
One of the most compelling aspects of 1-(2-hydroxypropyl)imidazolidin-2-one is its role in drug delivery systems. Its biocompatible nature and ability to form stable complexes with hydrophobic molecules make it an ideal candidate for encapsulating therapeutic agents. Recent research has highlighted its application in nanocarrier formulations, where it serves as a stabilizing agent to enhance drug bioavailability and target specificity. These developments are particularly relevant in the context of precision medicine, where tailored delivery systems are essential for optimizing treatment outcomes.
The chemical biology relevance of 1-(2-hydroxypropyl)imidazolidin-2-one extends beyond its structural versatility. Its reactivity with nucleophiles allows for the facile introduction of functional groups, enabling the synthesis of probes for biochemical assays. Researchers have leveraged this property to develop sensitive detection methods for small molecules and metal ions, which are critical in diagnostic applications. Additionally, its incorporation into peptide mimetics has opened new avenues for studying protein-protein interactions, contributing to our understanding of cellular processes at the molecular level.
Emerging evidence also suggests that 1-(2-hydroxypropyl)imidazolidin-2-one exhibits antioxidant properties, making it a potential candidate for combating oxidative damage associated with aging and neurodegenerative diseases. Its ability to scavenge free radicals and modulate redox-sensitive signaling pathways has been investigated in preclinical models. These findings underscore its therapeutic potential as an adjunctive treatment for conditions characterized by oxidative stress.
The synthesis of 1-(2-hydroxypropyl)imidazolidin-2-one has been refined through modern catalytic techniques, including transition metal-catalyzed reactions that improve yield and selectivity. Such advancements have not only streamlined its production but also enabled the introduction of complex substituents into the core structure. This capability is particularly valuable for generating libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery.
In conclusion, 1-(2-hydroxypropyl)imidazolidin-2-one (CAS No. 107890-85-7) represents a promising scaffold in chemical biology with far-reaching implications for drug development and biomaterial science. Its structural adaptability, coupled with recent innovations in synthetic chemistry and bioconjugation techniques, positions it as a cornerstone compound for addressing complex biological challenges. As research continues to uncover new applications, this molecule is poised to play an increasingly pivotal role in advancing therapeutic strategies across multiple disciplines.
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